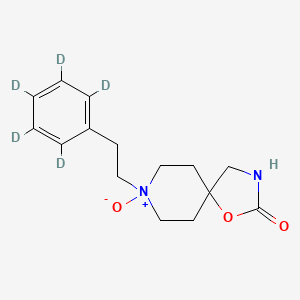

Fenspiride-d5 N-Oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O3 |

|---|---|

Molecular Weight |

281.36 g/mol |

IUPAC Name |

8-oxido-8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one |

InChI |

InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)/i1D,2D,3D,4D,5D |

InChI Key |

PEYJGEWJSVTMEN-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[N+]2(CCC3(CC2)CNC(=O)O3)[O-])[2H])[2H] |

Canonical SMILES |

C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Strategies for Fenspiride D5 N Oxide

General Principles of N-Oxidation in Organic Synthesis for Pharmaceutical Analogs

N-oxidation is a common reaction in organic synthesis, converting tertiary amines into N-oxides. acs.orgnih.gov This transformation is significant in medicinal chemistry for several reasons. The resulting N-oxide group is highly polar and can form strong hydrogen bonds, which can increase the water solubility and decrease the membrane permeability of a drug molecule. acs.orgnih.govresearchgate.net Depending on their structure, N-oxides can be biologically inert or reactive. For instance, many heteroaromatic N-oxides are enzymatically reduced in vivo, a property utilized in the design of hypoxia-activated prodrugs. nih.gov

The synthesis of N-oxides is typically achieved by the oxidation of a tertiary amine. acs.org While molecular oxygen can be used, the reactions often require harsh conditions. acs.org Consequently, reagents like hydrogen peroxide (H2O2) and peroxyacids are more commonly employed. acs.org The choice of oxidant and reaction conditions is crucial, as the basicity of the amine influences its reactivity. acs.org More basic amines are generally more susceptible to oxidation by electrophilic oxidizing agents. acs.org H2O2 is an attractive choice due to its cost-effectiveness and the fact that it only produces water as a byproduct. acs.org However, care must be taken to remove any residual H2O2 from the final product, as it can interfere with biological assays. acs.orgnih.gov

Design and Execution of Deuterium (B1214612) Incorporation into Fenspiride (B195470) Structure

Isotopic labeling with stable isotopes like deuterium has become a valuable tool in drug development. medchemexpress.comunam.mx Incorporating deuterium into a drug molecule can alter its metabolic profile by strengthening the carbon-hydrogen bonds at specific positions, a phenomenon known as the kinetic isotope effect. unam.mx This can lead to a longer drug half-life. unam.mx Deuterated compounds are also widely used as internal standards in mass spectrometry for quantitative analysis. unam.mxlcms.cz

The design of Fenspiride-d5 involves the substitution of five hydrogen atoms with deuterium atoms on the phenyl ring of the phenethyl group. guidechem.com The selective introduction of deuterium at specific sites requires carefully designed synthetic methods to avoid under- or over-deuteration. d-nb.info Methods for deuterium incorporation can range from using deuterated reagents in the synthesis to catalytic hydrogen-deuterium exchange reactions. unam.mxnih.gov For aromatic systems like the phenyl group in fenspiride, transition metal-catalyzed H/D exchange using a deuterium source like heavy water (D2O) is a common strategy. unam.mx

Synthetic Routes to Fenspiride-d5 N-Oxide

The synthesis of this compound involves a multi-step process that begins with the synthesis of a deuterated fenspiride precursor, followed by the N-oxidation of the tertiary amine within the piperidine (B6355638) ring.

Precursor Synthesis and Deuteration Methods

The synthesis of the fenspiride core structure has been approached through various routes. mdpi.compreprints.org One common starting material is 1-phenethyl-piperidin-4-one. preprints.org A key step is the introduction of the deuterated phenethyl group. This can be achieved by using a deuterated starting material, such as d5-phenethyl bromide, in the initial alkylation step to form the piperidin-4-one precursor.

Alternatively, deuteration can be performed on a pre-existing fenspiride or precursor molecule. Catalytic methods using metals like palladium can facilitate the exchange of hydrogen for deuterium on the phenyl ring. unam.mx The choice of method depends on the availability of deuterated starting materials and the desired efficiency of deuterium incorporation. d-nb.infonih.gov

N-Oxidation Reaction Conditions for Deuterated Fenspiride Precursors

Once the Fenspiride-d5 precursor is obtained, the final step is the N-oxidation of the tertiary amine in the spiro-diazaspiro[4.5]decan-2-one ring system. This is typically achieved using an oxidizing agent.

Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H2O2): A green and atom-economical reagent. acs.org

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective peroxyacid for N-oxidation.

Peracetic acid: Another common peroxyacid oxidant.

The reaction is typically carried out in a suitable solvent, such as a chlorinated solvent or an alcohol, at controlled temperatures to prevent side reactions. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H2O2) | Aqueous or alcoholic solvent, often with a catalyst | Cost-effective, water is the only byproduct acs.org | Can be sluggish, removal of excess H2O2 is crucial acs.orgnih.gov |

| m-CPBA | Chlorinated solvents (e.g., CH2Cl2) | Highly effective, generally clean reactions | Byproduct (m-chlorobenzoic acid) needs to be removed |

| Peracetic acid | Acetic acid or other organic solvents | Strong oxidant | Can lead to over-oxidation or side reactions if not controlled |

Purification and Isolation Methodologies for Synthetic this compound

After the N-oxidation reaction is complete, the crude product mixture contains the desired this compound, unreacted starting material, the oxidizing agent's byproducts, and potentially other side products. A robust purification strategy is essential to isolate the target compound with high purity, which is critical for its use as an analytical standard.

Standard purification techniques employed include:

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a common method to separate the N-oxide from less polar starting materials and nonpolar byproducts. The choice of eluent system is optimized to achieve good separation. High-performance liquid chromatography (HPLC) can be used for final purification to achieve very high purity.

Crystallization: If the N-oxide is a stable solid, crystallization from a suitable solvent system can be an effective method for purification.

Extraction: Liquid-liquid extraction can be used to remove water-soluble byproducts or unreacted reagents.

The purity of the final this compound is confirmed using various analytical techniques, including:

Advanced Analytical Methodologies for the Characterization and Quantification of Fenspiride D5 N Oxide

Development of Mass Spectrometry-Based Assays Utilizing Fenspiride-d5 N-Oxide

Mass spectrometry (MS) has become a cornerstone of modern analytical chemistry due to its high sensitivity and selectivity. When coupled with chromatographic techniques, it provides powerful assays for identifying and quantifying trace levels of compounds like this compound in complex biological matrices.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a premier technique for analyzing non-volatile and thermally sensitive compounds, making it highly suitable for N-oxides. In this method, the sample is first separated by liquid chromatography before being introduced into the mass spectrometer for detection.

Research has demonstrated that LC-MS methods can effectively distinguish between N-oxides and other common metabolic products like hydroxylated compounds. nih.govresearchgate.net Different ionization techniques within LC-MS offer distinct advantages. Electrospray ionization (ESI) typically produces protonated molecular ions ([M+H]+) with minimal fragmentation, which is useful for initial molecular weight determination. nih.govresearchgate.net In contrast, atmospheric pressure chemical ionization (APCI) can be particularly informative for N-oxides, as it often produces a characteristic [M+H-O]+ ion, resulting from the loss of the oxygen atom, which is not observed with hydroxylated metabolites. nih.govresearchgate.net This distinct fragmentation pattern under APCI-MS conditions allows for unambiguous identification of N-oxide structures. nih.gov

For the analysis of fenspiride's primary degradation product, fenspiride (B195470) N-oxide (FNO), a specific LC method has been developed, which serves as the front-end separation for the MS analysis. nih.gov The use of this compound in conjunction with such methods allows for precise quantification of the unlabeled FNO metabolite.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, valued for its high chromatographic resolution. sciopen.com However, its application is generally limited to analytes that are volatile and thermally stable, as the technique requires the sample to be vaporized at high temperatures. labrulez.com

Compounds like this compound, which are polar and have low volatility, are not directly suitable for GC-MS analysis. To overcome this limitation, a chemical derivatization step is necessary. Derivatization converts polar functional groups (like those in N-oxides) into less polar, more volatile derivatives that can easily pass through the GC column. jfda-online.com This process not only enhances volatility but can also improve chromatographic behavior and detection sensitivity. jfda-online.com

Interactive Data Table: Common Derivatization Reagents for GC-MS Analysis This table outlines various reagents used to derivatize compounds with active hydrogens (e.g., in hydroxyl or amine groups) to make them suitable for GC-MS analysis.

| Reagent Class | Example Reagent | Target Functional Groups | Key Characteristics |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, Carboxyls, Amines, Thiols | Reacts rapidly and completely; by-products are volatile. |

| Silylation | N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyls, Amines | Forms very stable t-butyldimethylsilyl (TBDMS) derivatives. |

| Acylation | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Amines, Phenols, Alcohols | Produces highly volatile fluoroacyl derivatives, enhancing detectability. |

| Alkylation | Trimethylanilinium hydroxide (B78521) (TMAH) | Carboxylic acids, Phenols | Used as a flash alkylation reagent in the GC injector port. |

Role of this compound as an Internal Standard in Bioanalytical Research

In quantitative bioanalysis, an internal standard (IS) is essential for achieving accurate and reproducible results. fda.gov An IS is a compound of known concentration that is added to every sample, including calibrators and quality controls, before any processing steps. fda.gov Its purpose is to correct for variations that can occur during sample extraction, handling, and instrumental analysis. biopharmaservices.com

The ideal IS has physicochemical properties very similar to the analyte of interest so that it behaves identically throughout the entire analytical procedure. fda.gov For this reason, stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards in mass spectrometry. biopharmaservices.comnih.gov

This compound is a SIL internal standard for the quantification of Fenspiride N-Oxide. Key advantages include:

Co-elution: It has nearly identical chromatographic retention time and extraction efficiency as the unlabeled analyte (Fenspiride N-Oxide).

Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the five deuterium (B1214612) atoms.

Correction for Matrix Effects: It effectively compensates for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological sample—which is a common challenge in LC-MS bioanalysis. nih.gov

By measuring the ratio of the analyte's response to the IS's response, any variability is normalized, leading to highly accurate quantification of the target compound. biopharmaservices.com

Chromatographic Separation Techniques for this compound

Chromatography is the foundational separation science that enables the isolation of specific analytes from complex mixtures before their detection and measurement.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for pharmaceutical analysis. A specific reversed-phase HPLC method has been developed and validated to separate fenspiride hydrochloride (FNS) from its degradation products, including Fenspiride N-Oxide (FNO). nih.gov Such a method is critical for ensuring that quantification is specific to the target analyte without interference from related substances.

The developed method employs a sophisticated dual-gradient mobile phase to achieve optimal separation. nih.gov This approach allows for fine-tuning of the mobile phase composition during the analytical run, ensuring that compounds with different polarities are effectively resolved. The use of this compound with this HPLC method would allow for its separation and subsequent quantification by a detector like a mass spectrometer.

Interactive Data Table: HPLC Parameters for Separation of Fenspiride and Fenspiride N-Oxide This table summarizes the validated HPLC method conditions used to separate fenspiride from its N-oxide degradation product, as detailed in published research. nih.gov

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Mobile Phase | Dual gradient system |

| Solution S1: Buffer pH 4.5 - Methanol (90:10, v/v) | |

| Solution S2: Buffer pH 2.9 - Acetonitrile - Methanol (65:15:10, v/v/v) | |

| Gradient Program | Start with 100% S1, decrease to 0% over 10 min while S2 increases to 100%. Hold for 5 min. |

| Flow Rate | 1.5 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Linearity Range | 0.5–2 µg/mL (for FNS) |

| Recovery | 100.47–103.17% |

Thin Layer Chromatography (TLC) in Method Development

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique often used in the early stages of method development. sigmaaldrich.com It provides a simple way to screen for suitable chromatographic conditions (stationary and mobile phases) before transitioning to a more complex and time-consuming technique like HPLC. jrespharm.comuad.ac.id

The process of developing a TLC method involves:

Sample Application: A small spot of the sample solution is applied to a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. jyoungpharm.org

Chromatogram Development: The plate is placed in a sealed chamber containing a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the sample components separate based on their differential partitioning between the stationary and mobile phases. sigmaaldrich.com

Visualization: After development, the separated spots are visualized, often using UV light if the compounds are UV-active, or by spraying with a chemical reagent that reacts to produce colored spots. jrespharm.com

By testing various solvent systems, researchers can quickly determine the optimal mobile phase composition for separating Fenspiride N-Oxide from fenspiride and other related impurities. nih.gov This information can then be used as a starting point for developing a more robust HPLC method, saving significant time and resources.

Structural Elucidation Research for N-Oxide Analogs

Spectroscopic Analysis (e.g., NMR, IR) in Impurity Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules, including pharmaceutical impurities and metabolites. While specific experimental data for this compound is not publicly available, its spectral characteristics can be predicted based on the known spectra of fenspiride and the general effects of N-oxidation and deuteration on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy would provide critical information for the structural confirmation of this compound. The formation of the N-oxide group significantly influences the electronic environment of the neighboring protons and carbons, leading to predictable shifts in their NMR signals. nih.gov

In the ¹H NMR spectrum, the protons on the carbons alpha to the newly formed N-oxide in the piperidine (B6355638) ring are expected to experience a significant downfield shift due to the deshielding effect of the oxygen atom. nih.gov The most notable feature in the ¹H NMR spectrum of this compound would be the absence of signals corresponding to the phenyl ring protons, which are replaced by deuterium.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to the N-oxide nitrogen (alpha carbons) would also be shifted downfield. nih.gov The carbons of the deuterated phenyl ring will show signals with reduced intensity and may exhibit splitting due to carbon-deuterium coupling. The chemical shifts of these carbons will also be slightly altered compared to the non-deuterated analog.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Notes |

| Piperidine ring protons (alpha to N-oxide) | 3.10 - 5.00 | Expected downfield shift compared to fenspiride. nih.gov |

| Other piperidine ring protons | 1.50 - 3.00 | |

| Ethylene bridge protons (-CH₂-CH₂-) | 2.50 - 3.50 | |

| Phenyl ring protons | Absent | Replaced by deuterium. |

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying specific functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-oxide group and the deuterated aromatic ring.

The most diagnostic feature would be the N-O stretching vibration, which typically appears in the region of 950-970 cm⁻¹ for tertiary amine N-oxides. Another key feature would be the C-D stretching vibrations of the deuterated phenyl ring, which are expected to appear around 2200-2300 cm⁻¹, a region that is typically clear of other strong absorptions. arxiv.orgaanda.org The standard aromatic C-H stretching vibrations above 3000 cm⁻¹ would be absent for the phenyl ring.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| C-D Stretch (Aromatic) | 2200 - 2300 | Characteristic of deuterated aromatic rings. arxiv.orgaanda.org |

| C=O Stretch (Oxazolidinone) | ~1750 | |

| N-O Stretch | 950 - 970 | Diagnostic for the N-oxide functional group. |

| C-O-C Stretch (Ether) | 1050 - 1150 |

High-Resolution Mass Spectrometry for Metabolite and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the identification of metabolites and impurities due to its high sensitivity and ability to provide accurate mass measurements, which allows for the determination of elemental compositions. mjcce.org.mk

For this compound, HRMS would be used to determine its exact molecular weight. The presence of five deuterium atoms would result in a mass increase of approximately 5.03 Da compared to the non-deuterated Fenspiride N-Oxide.

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation patterns of this compound. A characteristic fragmentation pathway for N-oxides upon collision-induced dissociation is the neutral loss of an oxygen atom (16 Da). nih.gov This "deoxygenation" can be a diagnostic tool to differentiate N-oxides from hydroxylated metabolites. nih.gov The fragmentation of the deuterated phenyl group would also produce fragment ions with a +5 mass shift compared to the corresponding fragments of the non-deuterated analog.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 282.1995 | Predicted exact mass for C₁₅H₁₆D₅N₂O₃⁺. |

| [M+H-O]⁺ | 266.2001 | Characteristic neutral loss of oxygen from the N-oxide. nih.gov |

| Fragment ions from phenyl group | Shifted by +5 Da | Compared to non-deuterated Fenspiride N-Oxide. |

Preclinical and in Vitro Metabolic Fate of Fenspiride N Oxide and Its Deuterated Analog

Investigation of N-Oxidation Pathways in Drug Metabolism

N-oxidation is a significant Phase I metabolic reaction for many xenobiotics, including drugs. philadelphia.edu.joabdn.ac.uk This process involves the addition of an oxygen atom to a nitrogen atom within the drug molecule, a reaction often catalyzed by enzymes such as cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). researchgate.netmdpi.com The resulting N-oxide metabolites can have different pharmacological and toxicological properties compared to the parent compound. mdpi.com For instance, the N-oxide metabolite of clozapine (B1669256) is inactive, while the N-oxide of sorafenib (B1663141) is its main pharmacologically active metabolite. mdpi.comuniba.it The formation of N-oxides can alter a drug's polarity and basicity, which in turn affects its distribution and excretion. mdpi.com

In Vitro Metabolism Studies Using Subcellular Fractions and Cell Models

In vitro models are essential tools for investigating the metabolic pathways of drug candidates in a controlled environment. These models often utilize subcellular fractions of the liver, the primary site of drug metabolism, or cultured cell lines. researchgate.netslideshare.net

Application of Liver Microsomes and S9 Fractions from Animal Species

Liver microsomes and S9 fractions are widely used in preclinical drug metabolism studies. researchgate.netmdpi.com Microsomes are vesicular fragments of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs. researchgate.netmdpi.com The S9 fraction is the supernatant of a liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic reactions. mdpi.commdpi.com

These fractions are typically prepared from the livers of various animal species to assess inter-species differences in metabolism. mdpi.com The use of these subcellular fractions is a cost-effective and high-throughput method for initial drug screening. researchgate.net Studies comparing human liver S9 fractions with a two-step incubation using microsomal and cytosolic fractions have shown no major qualitative differences in the metabolic profile of some compounds, suggesting both methods can be effectively used to study in vitro human liver biotransformation. nih.gov

Identification of Enzymes Involved in Fenspiride (B195470) N-Oxidation

The N-oxidation of fenspiride is a key metabolic pathway. While specific studies detailing the precise enzymes responsible for fenspiride N-oxidation are not extensively available in the provided results, it is known that tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to produce N-oxide products. mdpi.com Cytochrome P450 enzymes are also major contributors to the oxidation of various drugs. abdn.ac.ukuniba.it For example, CYP3A4 is responsible for the oxidative biotransformation of sorafenib to its N-oxide. uniba.it In plants, specific CYP enzymes like CYP83B1 are known to form N-oxides. mdpi.com Further research would be needed to definitively identify the specific FMO or CYP isozymes involved in fenspiride N-oxidation.

Comparative Metabolic Profiling of Fenspiride and its N-Oxide Across Animal Species in Research

Comparative metabolic profiling is crucial for understanding how different species handle a drug, which is vital for extrapolating preclinical animal data to humans. mdpi.com Such studies can reveal species-specific metabolites and metabolic pathways. For example, a study on cediranib (B1683797) showed species differences in the formation of its N(+)-glucuronide metabolite. researchgate.net While specific comparative metabolic data for fenspiride and its N-oxide across different animal species is not detailed in the provided search results, it is a standard practice in drug development. These studies would typically involve administering the compounds to various animal models and analyzing biological samples (e.g., plasma, urine) to identify and quantify the parent drug and its metabolites.

Impact of Deuterium (B1214612) Labeling on Metabolic Stability in Preclinical Models

Deuterium labeling, the substitution of hydrogen with its heavier, stable isotope deuterium, is a strategy used to enhance the metabolic stability of drugs. dovepress.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by CYP450 enzymes. juniperpublishers.cominformaticsjournals.co.in This "kinetic isotope effect" can slow down the rate of metabolism, prolonging the drug's half-life and potentially reducing the formation of toxic metabolites. dovepress.comjuniperpublishers.com

The introduction of deuterium can significantly alter the pharmacokinetic profile of a drug. informaticsjournals.co.inassumption.edu For instance, deuteration can lead to a higher percentage of the drug remaining intact over time compared to its non-deuterated counterpart. assumption.edu This enhanced stability can lead to improved efficacy and a better safety profile. dovepress.com In the context of Fenspiride-d5 N-Oxide, the deuterium atoms are strategically placed to likely reduce the rate of metabolic breakdown. pharmaffiliates.com

Table 1: Effects of Deuteration on Drug Metabolism

| Feature | Effect of Deuteration | Reference |

|---|---|---|

| Metabolic Rate | Decreases the rate of metabolism, particularly for reactions involving C-H bond cleavage. | dovepress.comjuniperpublishers.com |

| Half-life | Increases the plasma half-life of the drug. | dovepress.comjuniperpublishers.com |

| Metabolite Profile | Can alter the ratio of metabolites formed, potentially reducing toxic metabolite production. | juniperpublishers.com |

| Pharmacological Activity | Generally retains the pharmacological effect of the parent drug. | dovepress.com |

Mechanistic Studies of N-Oxide Formation and Reduction in Biological Systems

The formation of N-oxides is an oxidative process, as previously discussed, primarily mediated by FMOs and CYPs. researchgate.netmdpi.com The reverse reaction, the reduction of N-oxides back to the parent amine, can also occur in biological systems. This reduction can be catalyzed by various enzymes, including cytochrome P450 and other reductases.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| Amitriptyline | |

| Cediranib | |

| Clozapine | |

| Desmipramine | |

| Fenspiride | pharmaffiliates.comamericanchemicalsuppliers.comchemsrc.comgoogle.comwikipedia.orgresearchgate.netnih.gov |

| Fenspiride-d5 Hydrochloride | pharmaffiliates.com |

| This compound | pharmaffiliates.comamericanchemicalsuppliers.com |

| Fenspiride N-Oxide | americanchemicalsuppliers.comaxios-research.comresearchgate.net |

| Imipramine | |

| Nortriptyline | |

| Sorafenib | |

| Tamoxifen |

Fenspiride D5 N Oxide As a Research Reference Standard and in Impurity Profiling Research

Establishment of Fenspiride-d5 N-Oxide as a Certified Reference Material

The establishment of this compound as a certified reference material is a cornerstone for achieving accuracy and consistency in analytical testing. While not a therapeutic agent itself, its role as a reference standard is vital for pharmaceutical quality control. Suppliers of research chemicals and pharmaceutical standards provide Fenspiride (B195470) N-Oxide and its deuterated forms, accompanied by a comprehensive Certificate of Analysis (COA). weblivelink.comsimsonpharma.com This documentation provides detailed characterization data, confirming the compound's identity and purity in line with regulatory guidelines. weblivelink.comclearsynth.com

The availability of well-characterized standards, such as this compound, is fundamental for the validation of analytical methods and for quality control (QC) applications necessary for Abbreviated New Drug Applications (ANDAs) and the commercial production of Fenspiride. clearsynth.com The process of establishing a certified reference material involves rigorous testing to define its properties, ensuring it can be used as a calibrator for analytical instruments and a benchmark for assessing the accuracy of test results. amazonaws.com

Role in Analytical Method Development and Validation Research for Fenspiride and Related Substances

This compound is a crucial tool in the development and validation of sophisticated analytical methods. Stable isotope-labeled compounds like Fenspiride-d5 are explicitly used for analytical method development. axios-research.commedchemexpress.eu In quantitative analysis, particularly in methods utilizing mass spectrometry (MS), deuterated standards are considered the gold standard for use as internal standards.

The development of analytical procedures, such as high-performance liquid chromatography (HPLC), is essential for separating and quantifying fenspiride from its impurities and degradation products. researchgate.netnih.gov Research has focused on creating robust, sensitive, and specific methods for this purpose. researchgate.netresearchgate.net For instance, a dual-gradient HPLC method was developed to effectively separate fenspiride from degradation products like Fenspiride N-Oxide. nih.govresearchgate.net

In this context, this compound serves as an ideal internal standard for the quantification of the non-labeled Fenspiride N-Oxide impurity. Its chemical behavior is nearly identical to the analyte of interest, but its increased mass allows it to be distinguished by the mass spectrometer. This allows for precise correction of any analyte loss during sample preparation or fluctuations in instrument response, thereby ensuring the accuracy and reliability of the quantitative results. The validation of these methods, as per regulatory guidelines, assesses parameters such as specificity, linearity, precision, accuracy, and limits of detection and quantification. researchgate.netresearchgate.net

| Validation Parameter | Reported Finding for Fenspiride Degradation Product Analysis | Reference |

|---|---|---|

| Linearity Interval | 0.5–2 μg/mL | nih.govresearchgate.netitmedicalteam.pl |

| Correlation Coefficient (r) | ≥ 0.999 | nih.govresearchgate.netitmedicalteam.pl |

| Recovery | 100.47% – 103.17% | researchgate.netitmedicalteam.plitmedicalteam.pl |

| Limit of Quantification (LOQ) | 0.19–0.332 μg/mL | researchgate.netitmedicalteam.plitmedicalteam.pl |

| Intra-day Precision (RSD) | ≤ 4.08% for FNS, ≤ 2.65% for PHAP | researchgate.netitmedicalteam.plitmedicalteam.pl |

Application in Impurity Profiling Research of Fenspiride API and Formulations

Impurity profiling is a critical component of drug development and manufacturing, mandated by regulatory authorities to ensure product safety and quality. amazonaws.comscience.gov this compound is directly applicable to this research, enabling the precise identification and quantification of its non-labeled counterpart, Fenspiride N-Oxide, which is a known impurity. clearsynth.compharmaffiliates.com

Characterization of Degradation Products and Process-Related Impurities

Fenspiride is known to form several degradation products, with Fenspiride N-Oxide (FNO) being a prominent example. itmedicalteam.plcloudfront.net Forced degradation studies, which subject the fenspiride API to stress conditions such as acid, base, and oxidation, have confirmed the formation of Fenspiride N-Oxide. nih.govresearchgate.netitmedicalteam.pl The characterization of these degradation products is essential for understanding the stability of the drug substance and for developing formulations that minimize their formation. itmedicalteam.pl Using this compound as a reference standard allows researchers to unequivocally identify the Fenspiride N-Oxide peak in complex chromatograms and accurately determine its concentration.

Monitoring of N-Oxide Impurities in Pharmaceutical Research

N-oxide impurities are of particular interest in pharmaceutical research as they can form during both the manufacturing process and storage. drug-dev.com The presence of such impurities, even at trace levels, can potentially impact the efficacy and safety of the final drug product. drug-dev.com Therefore, robust analytical methods are required to monitor and control the levels of N-oxide impurities. drug-dev.com this compound facilitates this monitoring by serving as a quantitative reference material in assays designed to measure Fenspiride N-Oxide levels in batches of fenspiride API and finished products, ensuring they remain within acceptable, regulatory-defined limits. clearsynth.com

Importance for Traceability and Quality Control in Pharmaceutical Research

The use of certified, isotopically labeled reference standards like this compound is fundamental to establishing traceability and maintaining stringent quality control in pharmaceutical research. amazonaws.comresearchgate.net Traceability ensures that measurement results can be related to a common reference, allowing for comparability of data across different laboratories, instruments, and time. i-pharmconsulting.commcolsonlabs.com

In the context of quality control, this compound allows for the verification of analytical system performance and the validation of test results. i-pharmconsulting.com By incorporating this standard into the testing workflow, pharmaceutical manufacturers can demonstrate that their methods for impurity control are accurate, precise, and reliable. researchgate.net This rigorous approach to quality control is essential for preventing the release of substandard products, avoiding costly recalls, and ultimately ensuring that medicines meet the required standards of quality and safety. i-pharmconsulting.comwho.int

Future Directions and Emerging Research Avenues for Fenspiride D5 N Oxide

Exploration of Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of Fenspiride-d5 N-Oxide, particularly at trace levels in complex biological matrices, is paramount for its use in research. Future research will likely focus on the development and refinement of highly sensitive analytical methods. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are standard, but advancements are continually being made. nih.govresearchgate.net The use of superheated deuterium (B1214612) oxide as a mobile phase in reversed-phase HPLC has shown promise for the analysis of pharmaceuticals, offering a unique approach to separation and subsequent online spectroscopic analysis. researchgate.net

Furthermore, the integration of multiple analytical platforms, such as LC-UV-MS-NMR, provides a comprehensive approach to the identification of metabolites in complex mixtures. nih.gov For trace analysis, techniques like inductively coupled plasma-mass spectrometry (ICP-MS) and graphite (B72142) furnace atomic absorption (GFAA) are powerful tools, though their application to molecules like this compound would require specialized methodologies. researchgate.net The development of methods to monitor system performance in real-time during analysis, for instance, by using the internal standard to evaluate mass spectrometer parameters, can enhance the reliability of quantitative data. lcms.cz

| Analytical Technique | Potential Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation from parent drug and other metabolites in biological samples. researchgate.net |

| Mass Spectrometry (MS) | Highly sensitive detection and quantification, structural elucidation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation. nih.gov |

| LC-MS-NMR Integration | Comprehensive online characterization of the metabolite. nih.gov |

| Superheated D2O HPLC | Novel separation strategy for enhanced resolution and analysis. researchgate.net |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Potential for ultra-trace elemental analysis if applicable. researchgate.net |

| Real-time MS Performance Monitoring | Increased confidence in quantitative results during routine analysis. lcms.cz |

Chemoinformatic and Computational Approaches in Predicting N-Oxidation Pathways

The field of chemoinformatics offers powerful tools to predict the metabolic fate of drug candidates, including the likelihood and sites of N-oxidation. Future research will increasingly leverage these computational models to understand the formation of this compound. Quantitative structure-activity relationship (QSAR) models can be developed to predict various bioassay outcomes and fill data gaps where experimental data is lacking. rowan.edu

By analyzing the structural and physicochemical properties of a molecule, these models can identify "structural alerts" that are associated with specific metabolic transformations like N-oxidation. rowan.edu Machine learning algorithms are also being employed to predict metabolic pathways. For instance, tools are being developed to predict protein-carbohydrate binding affinity and could be adapted to predict enzyme-substrate interactions relevant to drug metabolism. researchgate.net The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database, combined with machine learning, can be used to predict pathway associations from genomic data, which could indirectly inform on the enzymes responsible for fenspiride's N-oxidation. science.gov These in silico approaches can guide further experimental studies and reduce the reliance on extensive in vitro and in vivo metabolism experiments.

Development of Novel Synthetic Routes for Deuterated N-Oxides

The synthesis of deuterated compounds, including N-oxides, is crucial for their use as internal standards in analytical studies and for mechanistic investigations. While established methods exist, there is a continuous drive to develop more efficient, selective, and safer synthetic routes. mdpi.com Heterocyclic N-oxides are an emerging class of compounds with diverse biological activities, and their synthesis is an active area of research. nih.govnih.gov

Novel methods for N-oxidation of tertiary amines are being explored, including the use of catalysts like silica-supported vanadium with aqueous hydrogen peroxide. tandfonline.com The synthesis of quinoxaline (B1680401) 1,4-di-N-oxide derivatives, for example, highlights the chemical strategies employed to introduce N-oxide functionalities. mdpi.com Furthermore, the development of synthetic approaches for related heterocyclic cores, such as dihydrobenzofurans, showcases the innovation in transition metal-catalyzed reactions that could potentially be adapted for the synthesis of complex deuterated N-oxides. nih.gov Research into reductive microbial deuteration using various yeast strains presents an economical and enantioselective approach for isotopic labeling, which could be a promising avenue for producing chiral deuterated N-oxides. rsc.org

Broader Applications in Mechanistic Drug Metabolism and Pharmacokinetic Research (non-clinical)

This compound, as a stable, isotopically labeled internal standard, is invaluable for non-clinical drug metabolism and pharmacokinetic (DMPK) studies. Its primary role is to ensure accurate quantification of the unlabeled fenspiride (B195470) N-oxide metabolite in various biological samples during in vitro and in vivo experiments. The use of isotopically labeled standards is a cornerstone of robust bioanalytical methods, as recommended by regulatory bodies. wrc.org.za

Q & A

Q. How do researchers differentiate artefactual N-Oxide formation during sample preparation from true in vivo metabolites?

- Methodological Answer : Implement stabilization protocols (e.g., immediate acidification, antioxidants) to prevent ex vivo oxidation. Use deuterated solvents and inert atmospheres during extraction. Compare fresh vs. stored samples to quantify artefact generation rates. Confirm in vivo relevance via time-course studies in animal models .

Key Notes for Methodological Rigor

- Data Contradiction Analysis : Always cross-validate computational predictions (e.g., SAR) with orthogonal assays (e.g., Ames test, microsomal stability) .

- Experimental Reproducibility : Document synthesis and characterization parameters in alignment with BJOC guidelines (e.g., spectral data archiving, purity thresholds) .

- Ethical Compliance : Ensure mutagenicity studies adhere to OECD 471 guidelines, with transparent reporting of conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.